molecular formula C14H10ClFO3 B6365485 4-(3-Chloro-4-methoxyphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261927-94-9

4-(3-Chloro-4-methoxyphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6365485
CAS RN: 1261927-94-9
M. Wt: 280.68 g/mol
InChI Key: VLZGARXTAUTVDE-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-3-fluorobenzoic acid, commonly referred to as 4-CMFBA, is a versatile compound that has a variety of uses in the scientific community. It is an organofluorine compound, meaning that it contains a carbon-fluorine bond, and is a member of the phenylbenzoic acid family. 4-CMFBA is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents, making it a useful reagent in many different synthetic reactions. In addition to its use in synthesis, 4-CMFBA is also used in various scientific research applications, such as drug discovery, biochemistry, and drug metabolism. In

Mechanism of Action

The mechanism of action of 4-CMFBA is not completely understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It is thought to interact with the active sites of these molecules and prevent them from performing their functions. Additionally, 4-CMFBA is believed to interact with the cell membrane, which may result in changes to the cell's physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMFBA are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes and proteins, which may result in changes to the cell's physiology. Additionally, 4-CMFBA may have an effect on the cell membrane, which could result in changes to the cell's structure and function.

Advantages and Limitations for Lab Experiments

The major advantage of 4-CMFBA for lab experiments is its solubility in a variety of organic solvents. This makes it easy to work with and allows for the use of a wide range of reagents. Additionally, 4-CMFBA is relatively inexpensive and can be easily obtained from chemical suppliers. However, 4-CMFBA can be toxic if inhaled or ingested, so it should be handled with care. Additionally, it can be difficult to accurately measure the concentration of 4-CMFBA in a solution, so it is important to use a reliable method of quantification.

Future Directions

There are a number of potential future directions for research involving 4-CMFBA. One possible direction is to further investigate the mechanism of action of the compound and its effects on proteins, enzymes, and other molecules. Additionally, further research could be conducted to determine the effects of 4-CMFBA on the human immune system and its potential to protect against environmental toxins. Finally, research could be conducted to investigate the potential applications of 4-CMFBA in drug discovery and drug metabolism.

Synthesis Methods

4-CMFBA can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrofluoric acid. This reaction results in the formation of 3-chloro-4-methoxybenzoic acid, which is then reacted with potassium fluoride and ammonium chloride to form 4-CMFBA. This reaction is typically carried out in an aqueous solution, and yields a 95% pure product.

Scientific Research Applications

4-CMFBA is used in a variety of scientific research applications. It has been used in drug discovery and drug metabolism studies to determine the effects of different drugs on the body. It is also used in biochemistry studies to analyze the structure and function of proteins, enzymes, and other molecules. Additionally, 4-CMFBA has been used in studies of the human immune system, as well as in studies of the effects of environmental toxins on human health.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-8(6-11(13)15)10-4-2-9(14(17)18)7-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZGARXTAUTVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681422
Record name 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-94-9
Record name 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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